molecular formula C9H13N3O3 B1526176 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1354959-10-6

1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1526176
M. Wt: 211.22 g/mol
InChI Key: BHWWMBAMKOVBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Synthesis via Ruthenium-catalyzed Cycloaddition : The 5-amino-1,2,3-triazole-4-carboxylic acid, a derivative similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrates potential for the synthesis of biologically active compounds and peptidomimetics, utilizing ruthenium-catalyzed cycloaddition. This method allows for the creation of triazole-containing dipeptides and HSP90 inhibitors, showcasing its applicability in drug discovery (Ferrini et al., 2015).

  • Intermolecular Hydrogen Bonding Applications : Research on similar compounds, such as 2,2-dimethylbutynoic acid with a pyridone terminus, highlights the potential for molecular recognition through intermolecular hydrogen bonding. This characteristic could be leveraged in the design of novel molecular sensors or materials (Wash et al., 1997).

  • One-Pot Tandem Reaction for Triazole Synthesis : The synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids, through a one-pot tandem reaction involving arylazides and ethyl 4-chloro-3-oxobutanoate, showcases a versatile approach to creating triazole derivatives. This methodology could be adapted for the synthesis of compounds similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid for various research applications (Pokhodylo et al., 2010).

  • Regioselective Cross-Coupling Reactions : The use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions offers a pathway for the selective synthesis of substituted nicotinic acids and triazoles. This technique could be applicable in the targeted modification of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid for specific research purposes (Houpis et al., 2010).

Future Directions

properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWMBAMKOVBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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